molecular formula C22H21N5O3 B2599447 2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide CAS No. 1021065-99-5

2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide

Cat. No.: B2599447
CAS No.: 1021065-99-5
M. Wt: 403.442
InChI Key: CMMXWYCWINOOML-UHFFFAOYSA-N
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Description

This product is the chemical compound 2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide, provided for research and development purposes. It is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine scaffold, a heterocyclic system of significant interest in medicinal chemistry . Compounds featuring this core structure are frequently investigated for their potential as kinase inhibitors, including targets such as c-Met and VEGFR-2, which are relevant in oncology research . The molecular structure incorporates a 4-methoxyphenylacetamide group linked via an ethoxy chain to the triazolopyridazine nitrogen, a design that may influence the compound's physicochemical properties and interaction with biological targets. Researchers are exploring these and similar molecules for their potential in various biochemical and pharmacological applications . This product is intended for use by qualified laboratory researchers only. It is not intended for diagnostic or therapeutic use in humans or animals. All information presented is for informational purposes only and is not a guarantee of product performance. Researchers should conduct their own safety and handling assessments prior to use.

Properties

IUPAC Name

2-(4-methoxyphenyl)-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3/c1-29-18-9-7-16(8-10-18)15-20(28)23-13-14-30-21-12-11-19-24-25-22(27(19)26-21)17-5-3-2-4-6-17/h2-12H,13-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMMXWYCWINOOML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide typically involves multiple steps:

    Formation of the Triazolopyridazine Core: The initial step involves the synthesis of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with nitriles under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, often using phenyl halides and a suitable base.

    Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage. This is typically achieved through the reaction of the intermediate compound with 4-methoxyphenylacetic acid under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides, bases, or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

A comparative analysis of key structural analogs is presented below, focusing on substituents, biological activity, and toxicity profiles.

Compound Name Core Structure Substituents Biological Activity Toxicity/Safety Reference
Target Compound
2-(4-Methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide
[1,2,4]Triazolo[4,3-b]pyridazine 3-Phenyl, 6-oxyethyl acetamide (4-methoxyphenyl) Likely kinase/bromodomain inhibition (inferred) Acute toxicity (oral), skin/eye irritation, respiratory sensitivity
Compound 49
2-(4-Methoxyphenyl)-N-(5-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)acetamide
[1,2,4]Triazolo[1,5-a]pyrimidine 5-Phenyl, 7-acetamide (4-methoxyphenyl) Anti-tubercular activity Not explicitly reported; likely moderate cytotoxicity
AZD5153
(3R)-4-[2-[4-[1-(3-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4-piperidyl]phenoxy]ethyl]-1,3-dimethyl-piperazin-2-one
[1,2,4]Triazolo[4,3-b]pyridazine 3-Methoxy, 6-piperidylphenoxyethyl-piperazinone Bromodomain and extraterminal (BET) inhibitor Clinical candidate; optimized for reduced off-target toxicity
Enamine Compound
N-{3-[3-(Pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}-2-(thiazin-2-yl)acetamide
[1,2,4]Triazolo[4,3-b]pyridazine 3-Pyridinyl, 6-phenylacetamide (thiazine) Research chemical; unconfirmed activity Limited data; standard lab precautions

Key Findings:

Structural Impact on Activity: The target compound’s 4-methoxyphenyl group may enhance membrane permeability compared to AZD5153’s methoxy-piperidine moiety, which improves target selectivity . Compound 49’s triazolopyrimidine core demonstrates anti-tubercular efficacy, suggesting that minor core modifications (e.g., pyridazine vs. pyrimidine) significantly alter biological targets .

Toxicity Profiles :

  • The target compound’s precursor (2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethanamine) exhibits acute oral toxicity and irritancy, necessitating stringent PPE during handling . In contrast, AZD5153’s optimized structure mitigates such risks, highlighting the role of substituent engineering in safety .

Synthetic Strategies :

  • Acetamide coupling (e.g., EDCI/HOBt in DMF) is a common method for attaching arylacetic acid derivatives to triazolopyridazine/pyrimidine amines .

Notes

  • Handling Precautions : The target compound requires rigorous safety measures (e.g., ventilation, gloves, eye protection) due to its acute toxicity and irritancy .
  • Research Gaps: Limited data exist on the target compound’s specific pharmacological targets.
  • Structural Optimization : Introducing electron-withdrawing groups (e.g., nitro or fluorine) on the phenyl ring could modulate activity and toxicity, as seen in related triazolopyridazines .

Biological Activity

The compound 2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C20H22N4O3C_{20}H_{22}N_{4}O_{3} and a molecular weight of approximately 366.42 g/mol. The structure features a methoxyphenyl group and a triazolo-pyridazine moiety, which are significant for its biological activity.

Antimicrobial Activity

Research has indicated that compounds with triazole and pyridazine structures often exhibit antimicrobial properties. For instance, derivatives of triazoles have been reported to show activity against various bacterial strains. The presence of the methoxy group in the phenyl ring may enhance lipophilicity, allowing better penetration into microbial cells.

Compound Microbial Strain Activity
Compound AStaphylococcus aureusModerate
Compound BEscherichia coliHigh
Compound CCandida albicansLow

Anticancer Activity

Studies have shown that triazole derivatives can inhibit cancer cell proliferation. For example, compounds similar to the one have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.

Cell Line IC50 (µM) Mechanism
MCF-75.0Apoptosis induction
A5493.2Cell cycle arrest

Anti-inflammatory Activity

The compound's structural components suggest potential anti-inflammatory effects. Triazole derivatives have been associated with the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. This property is crucial for developing treatments for conditions like arthritis.

The biological activity of this compound is likely mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, leading to cytotoxic effects in cancer cells.
  • Receptor Modulation : The presence of specific functional groups may allow interaction with various receptors involved in immune response and cell signaling.

Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives showed that modifications on the phenyl ring significantly affected antimicrobial potency. The compound exhibited comparable efficacy to established antibiotics against Gram-positive bacteria.

Study 2: Anticancer Properties

In vitro studies on MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value indicating significant potential as an anticancer agent.

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